molecular formula C15H11F3N4 B3125084 N-(3-pyridinylmethyl)-3-(trifluoromethyl)-2-quinoxalinamine CAS No. 321433-77-6

N-(3-pyridinylmethyl)-3-(trifluoromethyl)-2-quinoxalinamine

Cat. No.: B3125084
CAS No.: 321433-77-6
M. Wt: 304.27 g/mol
InChI Key: ICGHNCVZUOAKSQ-UHFFFAOYSA-N
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Description

N-(3-pyridinylmethyl)-3-(trifluoromethyl)-2-quinoxalinamine is a useful research compound. Its molecular formula is C15H11F3N4 and its molecular weight is 304.27 g/mol. The purity is usually 95%.
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Scientific Research Applications

Overview of Quinoxaline Derivatives

Quinoxaline derivatives, including N-(3-pyridinylmethyl)-3-(trifluoromethyl)-2-quinoxalinamine, represent an important class of heterocyclic compounds with a broad spectrum of scientific applications. These compounds are synthesized by fusing two aromatic rings, benzene and pyrazine, to form a molecular structure with significant biomedical and industrial value. Modifying the quinoxaline structure can yield derivatives with various biomedical applications, such as antimicrobial activities and the treatment of chronic and metabolic diseases (Pereira et al., 2015).

Applications in Optoelectronics and Nanoscience

Hexaazatriphenylene (HAT) derivatives, which include quinoxaline compounds, serve as fundamental scaffolds in organic materials and nanoscience. These compounds are employed in the creation of n-type semiconductors, sensors, nonlinear optical chromophores, liquid crystals, microporous polymers for energy storage, and various nano and microstructures. The diverse applications underscore the relevance of quinoxaline as a basic building block in the development of advanced materials and devices (Segura et al., 2015).

Biomedical Significance

Pyrimidine derivatives, which can be synthesized from quinoxaline derivatives, have notable applications in the development of optical sensors and possess a wide range of biological and medicinal applications. Their ability to form coordination as well as hydrogen bonds makes them suitable for use as sensing probes, highlighting the versatility of quinoxaline derivatives in the biomedical field (Jindal & Kaur, 2021).

Corrosion Inhibition

Quinoxaline derivatives are also recognized for their effectiveness as anticorrosive materials. They show good effectiveness against metallic corrosion, attributed to their high electron density and ability to form stable chelating complexes with surface metallic atoms. This application is particularly important in industries where metal preservation is crucial (Verma et al., 2020).

Optoelectronic Materials Development

Quinazolines and pyrimidines, closely related to quinoxalines, are utilized in the development of optoelectronic materials. Incorporating quinazoline and pyrimidine fragments into π-extended conjugated systems is valuable for creating novel materials for organic light-emitting diodes (OLEDs), including white OLEDs and red phosphorescent OLEDs. This area showcases the impact of quinoxaline derivatives in advancing technology and materials science (Lipunova et al., 2018).

Properties

IUPAC Name

N-(pyridin-3-ylmethyl)-3-(trifluoromethyl)quinoxalin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3N4/c16-15(17,18)13-14(20-9-10-4-3-7-19-8-10)22-12-6-2-1-5-11(12)21-13/h1-8H,9H2,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICGHNCVZUOAKSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(C(=N2)NCC3=CN=CC=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301189355
Record name N-(3-Pyridinylmethyl)-3-(trifluoromethyl)-2-quinoxalinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301189355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

321433-77-6
Record name N-(3-Pyridinylmethyl)-3-(trifluoromethyl)-2-quinoxalinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=321433-77-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3-Pyridinylmethyl)-3-(trifluoromethyl)-2-quinoxalinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301189355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.